5-Cyclohexyl-1,3,5-dithiazinane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
94503-95-4 |
|---|---|
Molecular Formula |
C9H17NS2 |
Molecular Weight |
203.4 g/mol |
IUPAC Name |
5-cyclohexyl-1,3,5-dithiazinane |
InChI |
InChI=1S/C9H17NS2/c1-2-4-9(5-3-1)10-6-11-8-12-7-10/h9H,1-8H2 |
InChI Key |
IMZQMVOVWFLUAW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CSCSC2 |
Origin of Product |
United States |
Structural Elucidation and Conformational Analysis of 5 Cyclohexyl 1,3,5 Dithiazinane and Its Derivatives
Advanced Spectroscopic Characterization
Spectroscopic analysis is fundamental to the characterization of 5-Cyclohexyl-1,3,5-dithiazinane and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Vibrational Spectroscopy, and Mass Spectrometry (MS) are indispensable for confirming its structure and understanding its conformational preferences.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure and conformational dynamics of this compound in solution. Analysis of ¹H, ¹³C, and various heteroatom NMR spectra provides a comprehensive picture of the molecule.
The ¹H NMR spectrum is crucial for analyzing the conformational equilibria of this compound. The dithiazinane ring typically adopts a chair conformation. The substituent on the nitrogen atom can exist in either an axial or an equatorial position. Studies on analogous 5-substituted 1,3,5-dithiazinanes have shown that the substituent at the nitrogen atom often preferentially occupies the axial position, despite potential steric hindrance. researchgate.net
The conformational preference is determined by analyzing the chemical shifts (δ) and vicinal coupling constants (³J) of the protons on the dithiazinane and cyclohexyl rings. researchgate.netyoutube.com The proton on the cyclohexyl ring attached to the nitrogen (N-CH) is particularly diagnostic. Its chemical shift and the magnitude of its coupling to adjacent protons reveal its spatial orientation relative to the dithiazinane ring. Furthermore, variable temperature NMR experiments can be used to study the thermodynamics of ring inversion and the equilibrium between different conformers. researchgate.net
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
|---|---|---|---|
| N-CH₂-S (ring protons) | 4.0 - 5.0 | AB quartet or multiplet | Axial and equatorial protons are chemically non-equivalent, leading to complex splitting. |
| S-CH₂-S (ring protons) | 3.5 - 4.5 | Singlet or AB quartet | Chemical environment influences the splitting pattern. |
| N-CH (cyclohexyl methine) | 2.5 - 3.5 | Multiplet | Position is sensitive to the axial/equatorial conformation. |
| Cyclohexyl CH₂ | 1.0 - 2.0 | Broad multiplet | Overlapping signals from the ten other cyclohexyl protons. |
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the dithiazinane ring are particularly informative. Due to the high symmetry in some related molecules like 1,3,5-trimethylbenzene, fewer signals than the total number of carbons may be observed. chemicalbook.com In this compound, distinct signals are expected for the different carbon environments. The positions of the signals for the dithiazinane ring carbons (N-C-S) and the cyclohexyl carbons are sensitive to the conformational state. researchgate.net
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| N-CH₂-S (ring carbons) | 70 - 80 | These carbons are deshielded by the adjacent nitrogen and sulfur atoms. |
| N-CH (cyclohexyl C1) | 60 - 70 | The carbon directly attached to the ring nitrogen. |
| Cyclohexyl C2, C6 | 30 - 40 | Carbons adjacent to the C1 carbon. |
| Cyclohexyl C3, C5 | 25 - 30 | Carbons beta to the C1 carbon. |
| Cyclohexyl C4 | 24 - 28 | The carbon at the para position relative to the nitrogen substituent. |
Heteroatom NMR is employed for the analysis of derivatives of this compound containing elements such as boron, silicon, phosphorus, or tin. For instance, studies on related dithiazinane derivatives have utilized ³¹P and ¹¹⁹Sn NMR to characterize complexes formed with organophosphorus and organotin reagents. researchgate.net
In one study, ³¹P NMR was used to analyze the structure of (R)-2-diphenylphosphinite-prop-1-yl- researchgate.netpressbooks.pubresearchgate.net-dithiazinane, a phosphorus-containing derivative. researchgate.net Similarly, ¹¹⁹Sn NMR was used to analyze the solution-state structure of various tin complexes, such as those formed with Sn(IV)Ph₂Cl₂ and Sn(II)Cl₂. researchgate.net These analyses help determine the coordination mode of the dithiazinane ligand, which can be monodentate or bidentate. While attempts to form stable N-borane adducts with BH₃·THF have been reported to be unsuccessful for some dithiazinanes, ¹¹B NMR would be the technique of choice to investigate such interactions. researchgate.net
Vibrational Spectroscopy (e.g., FT-IR)
Key expected absorptions include:
C-H Stretching: Aliphatic C-H stretching vibrations from the cyclohexyl and dithiazinane rings are expected in the 2850-3000 cm⁻¹ region. libretexts.org
C-N Stretching: The stretching vibration of the aliphatic C-N bond typically appears in the 1000-1250 cm⁻¹ range. msu.edu
C-S Stretching: The C-S bond stretching vibrations are generally weak and appear in the 800-600 cm⁻¹ range. researchgate.net
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
|---|---|---|
| 2925 - 2940 | sp³ C-H (asymmetric stretch) | Strong |
| 2850 - 2860 | sp³ C-H (symmetric stretch) | Medium-Strong |
| 1440 - 1465 | CH₂ Bending (Scissoring) | Medium |
| 1000 - 1250 | C-N Stretch | Medium-Weak |
| 600 - 800 | C-S Stretch | Weak |
Mass Spectrometry (MS) Techniques (e.g., HRMS, GC-MS)
Mass spectrometry techniques are vital for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. researchgate.netlibretexts.org For this compound (C₉H₁₇NS₂), the exact mass of the molecular ion [M]⁺• is 203.0959. An experimental HRMS measurement confirming this value would unambiguously establish the compound's elemental composition.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov When subjected to electron ionization (EI) in a mass spectrometer, the molecular ion becomes energetically unstable and breaks apart into smaller, characteristic fragment ions. chemguide.co.uk The resulting fragmentation pattern serves as a molecular fingerprint.
For this compound, key fragmentation pathways would likely involve:
Loss of the cyclohexyl substituent, leading to a fragment ion at m/z 120, corresponding to the protonated dithiazinane ring, [C₃H₆NS₂]⁺.
Cleavage of the dithiazinane ring itself, which could produce fragments like [C₆H₁₁NCH₂]⁺ (m/z 98) or various sulfur-containing radical cations.
Fragmentation of the cyclohexyl ring, similar to the pattern seen for cyclohexane (B81311) itself, which shows characteristic losses of alkyl fragments. docbrown.info For example, a prominent peak for the cyclohexyl cation at m/z 83 might be observed.
| m/z | Plausible Fragment Ion | Notes |
|---|---|---|
| 203 | [C₉H₁₇NS₂]⁺• | Molecular Ion (Parent Peak) |
| 120 | [C₃H₆NS₂]⁺ | Loss of cyclohexyl radical (•C₆H₁₁) |
| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation |
| 56 | [C₄H₈]⁺• | Fragment from cyclohexyl ring cleavage (loss of ethene) |
Crystallographic Studies and Solid-State Conformation (e.g., X-ray Diffraction Analysis)
The solid-state conformation of 1,3,5-dithiazinane systems has been primarily elucidated through single-crystal X-ray diffraction studies. These investigations consistently reveal that the six-membered dithiazinane ring adopts a chair conformation. researchgate.netresearchgate.net This chair form is the most stable arrangement for cyclohexane and many of its heterocyclic analogues, as it effectively minimizes both angle strain and torsional strain. libretexts.org
While specific crystallographic data for this compound is not extensively detailed in the reviewed literature, studies on closely related N-substituted perhydro-1,3,5-dithiazines, such as 5-methyl- and 5-tert-butyl-perhydro-1,3,5-dithiazine, provide critical insights. researchgate.netresearchgate.net X-ray diffraction analysis of these compounds confirms that the six-membered ring universally exists in a chair conformation in the solid state. researchgate.netresearchgate.net
A particularly significant and counterintuitive finding from these crystallographic studies is the orientation of the substituent on the nitrogen atom. In all studied perhydro-1,3,5-dithiazines, the N-substituent, regardless of its steric bulk (including the large tert-butyl group), occupies an axial position. researchgate.netresearchgate.net This is in stark contrast to substituted cyclohexanes, where bulky groups strongly prefer the equatorial position to avoid destabilizing 1,3-diaxial steric interactions. libretexts.orgyoutube.com This consistent axial preference in the solid state points to powerful electronic effects outweighing steric hindrance, a key feature of the 1,3,5-dithiazinane ring system. The structural parameters obtained from these studies, such as bond lengths and angles, are in good agreement with those derived from molecular mechanics calculations. researchgate.net
Conformational Equilibria and Energetic Landscape
The conformational behavior of this compound in solution is governed by a dynamic equilibrium between different conformations, with the energetic landscape being shaped by a combination of steric and stereoelectronic factors.
Chair Conformation Analysis in Dithiazinane Systems
The chair conformation represents the global energy minimum for the 1,3,5-dithiazinane ring, making it the most populated conformation in solution. researchgate.netlibretexts.org Similar to cyclohexane, the chair form of dithiazinane relieves the angle strain and eclipsing strain that would be present in a planar structure. libretexts.org In this conformation, all bond angles are close to the ideal tetrahedral angle of 109.5°, and all substituents on adjacent ring atoms are in a staggered arrangement. libretexts.org
The stability of the chair conformation is a fundamental principle in the stereochemistry of six-membered rings. Alternative conformations, such as the boat or twist-boat, are significantly higher in energy due to torsional strain from eclipsing bonds and transannular steric interactions. libretexts.org Therefore, for this compound, the conformational equilibrium is overwhelmingly dominated by the two interconverting chair forms. The primary question in its conformational analysis is not whether the ring is a chair, but rather the orientation (axial or equatorial) of the N-cyclohexyl substituent in the most stable chair conformer.
Impact of N-Substituents on Conformational Dynamics
The nature of the substituent on the nitrogen atom (N-5) has a profound impact on the conformational dynamics of the 1,3,5-dithiazinane ring. As established by NMR and X-ray diffraction studies of various 5-alkyl-perhydro-1,3,5-dithiazines, there is a strong and consistent preference for the N-substituent to occupy the axial position. researchgate.netresearchgate.net This preference holds true even for sterically demanding groups like tert-butyl, a finding that highlights a departure from the simple steric models that govern cyclohexane conformation. researchgate.netresearchgate.net
This axial preference indicates that the energy of the conformer with an axial N-cyclohexyl group is lower than the energy of the conformer with an equatorial N-cyclohexyl group. The energy difference is significant enough to overcome the steric repulsion that would typically destabilize an axial substituent. researchgate.net This behavior suggests that the steric interaction in the axial position is of lower energy than the electronic repulsion that occurs when the substituent is equatorial. researchgate.net
Table 1: Conformational Preference of N-Substituents in 1,3,5-Dithiazinane Systems
| Substituent | Predicted Stable Position | Primary Driving Factor | Reference |
| Methyl | Axial | Stereoelectronic Effects | researchgate.netresearchgate.net |
| tert-Butyl | Axial | Stereoelectronic Effects | researchgate.netresearchgate.net |
| Cyclohexyl | Axial (Inferred) | Stereoelectronic Effects | researchgate.netresearchgate.netresearchgate.net |
This table is based on reported findings for analogous compounds.
Stereoelectronic Effects and Anomeric Interactions
The unusual preference for the axial conformation of N-substituents in 1,3,5-dithiazinanes is attributed to dominant stereoelectronic effects, specifically the anomeric effect. The anomeric effect describes a stabilizing interaction between the lone pair of electrons on a heteroatom and the antibonding orbital (σ*) of an adjacent polar bond. In the context of this compound, the key interactions involve the lone pairs of the ring's nitrogen and sulfur atoms.
Computational Chemistry and Theoretical Modeling
Quantum Mechanical Calculations (e.g., DFT, Ab Initio)
Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to elucidating the molecular properties of 5-cyclohexyl-1,3,5-dithiazinane. These methods provide a detailed picture of the molecule's geometry, energy, and electronic environment.
Theoretical studies on analogous N-substituted 1,3,5-dithiazinanes, such as the N-methyl and N-tert-butyl derivatives, have been performed to determine their most stable conformations. researchgate.net These studies consistently show that the 1,3,5-dithiazinane ring adopts a chair conformation. researchgate.net For the N-substituent, there is a notable preference for the axial position, even when sterically demanding groups like tert-butyl are present. researchgate.net This axial preference is a key feature of this heterocyclic system.
In the case of this compound, it is therefore highly probable that the lowest energy conformation also features a chair-shaped dithiazinane ring with the cyclohexyl group in an axial orientation. This is further supported by X-ray crystallography of related compounds, such as 2-(1,3,5-dithiazinan-5-yl)ethanol (B122696), where the substituent on the nitrogen is found in an axial position. The geometry optimization using DFT methods, for instance with the B3LYP functional and a 6-311++G** basis set, would be expected to yield bond lengths and angles characteristic of such a conformation. researchgate.net
Table 1: Predicted Optimized Geometrical Parameters for Axial this compound (Chair Conformation) based on Analogous Compounds
| Parameter | Predicted Value Range |
| C-S Bond Length | 1.80 - 1.85 Å |
| C-N Bond Length | 1.45 - 1.50 Å |
| N-Cyclohexyl Bond Length | 1.47 - 1.52 Å |
| C-S-C Bond Angle | 100 - 105° |
| S-C-N Bond Angle | 110 - 115° |
| C-N-C Bond Angle | 115 - 120° |
| Note: These are estimated values based on computational studies of similar 1,3,5-dithiazinane systems. Precise values for this compound would require specific calculations. |
The molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the reactivity of the molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. For this compound, the HOMO is expected to have significant contributions from the lone pairs of the sulfur and nitrogen atoms, while the LUMO would likely be associated with antibonding orbitals within the ring structure.
Table 2: Predicted Electronic Properties of this compound from Theoretical Analogs
| Property | Predicted Characteristic |
| HOMO Energy | Relatively high, indicating potential for electron donation |
| LUMO Energy | Relatively low, indicating potential for electron acceptance |
| HOMO-LUMO Gap | Moderate, suggesting reasonable kinetic stability |
| Key NBO Interactions | Likely involve delocalization from nitrogen and sulfur lone pairs to adjacent σ* orbitals |
| Note: Specific energy values would require dedicated DFT calculations for this compound. |
Molecular Mechanics and Dynamics Simulations
Molecular dynamics simulations could be employed to study the dynamic behavior of the molecule over time, including the process of ring inversion and the rotation of the cyclohexyl group. Such simulations would provide insights into the flexibility of the molecule and the timescales of different conformational changes at various temperatures.
Theoretical Prediction of Conformational Preferences and Inversion Barriers
As established through computational studies on analogous compounds, the N-substituent in 1,3,5-dithiazinanes demonstrates a strong preference for the axial position in the chair conformation. researchgate.net This preference is somewhat counterintuitive from a purely steric standpoint, as an equatorial position is generally favored for bulky substituents in cyclohexane (B81311) rings to minimize 1,3-diaxial interactions. masterorganicchemistry.comutexas.edufiveable.me The axial preference in 1,3,5-dithiazinanes suggests that electronic effects, such as hyperconjugation, play a significant role in stabilizing this conformation.
The energy barrier to ring inversion in six-membered heterocyclic rings is a key parameter that can be determined computationally. scribd.com For the 1,3,5-dithiazinane ring, this process would involve the interconversion between the two chair conformations via a higher-energy twist-boat or half-chair transition state. The magnitude of this barrier would be influenced by the nature of the N-substituent. Additionally, the nitrogen atom itself can undergo pyramidal inversion. Theoretical calculations are essential for quantifying the energy barriers associated with both the ring flip and the nitrogen inversion, which dictates the rates of these conformational changes.
Theoretical Insights into Reaction Pathways and Transition States
Computational chemistry offers a powerful means to investigate the mechanisms of chemical reactions, including the formation and decomposition of this compound. The synthesis of N-substituted 1,3,5-dithiazinanes often involves the reaction of an amine with formaldehyde (B43269) and hydrogen sulfide (B99878) or a sulfur-containing precursor. researchgate.netresearchgate.net
Theoretical calculations can model the reaction pathway, identifying the transition state structures and their corresponding activation energies. For instance, the formation of the dithiazinane ring likely proceeds through a series of intermediates. DFT calculations can elucidate the step-by-step mechanism, including the bond-forming and bond-breaking processes, and determine the rate-limiting step of the reaction. Similarly, the decomposition pathways of such heterocyclic compounds can be explored theoretically to understand their stability and potential degradation products under various conditions.
Synthetic Utility and Material Science Applications
Role as a Synthetic Intermediate in Organic Synthesis
The unique structural framework of 5-Cyclohexyl-1,3,5-dithiazinane, featuring a six-membered ring with one nitrogen and two sulfur atoms, makes it a valuable intermediate in the synthesis of more complex molecules. Its utility stems from the inherent reactivity and stability of the dithiazinane core.
Precursor for Novel Heterocyclic Architectures
The 1,3,5-dithiazinane ring system serves as a foundational scaffold for the development of new heterocyclic compounds. researchgate.net The synthesis of 5,6-dihydro-4H-1,3,5-dithiazines is often achieved through a Mannich-type reaction involving a primary amine (such as cyclohexylamine), formaldehyde (B43269), and a source of sulfur, like carbon disulfide or hydrogen sulfide (B99878). rsc.org This method provides a direct route to the dithiazinane core, which can then be subjected to further chemical transformations. The presence of nitrogen and sulfur atoms offers multiple reactive sites for functionalization, allowing chemists to modify the ring or use it as a template to build more elaborate molecular structures. While specific applications are still emerging, the stability and established synthetic pathways to the dithiazinane ring make it a promising precursor for creating diverse heterocyclic libraries for various chemical and pharmaceutical research areas. ontosight.ai
Building Block for Multi-Component System Construction
The formation of this compound is a prime example of a multicomponent reaction (MCR). dntb.gov.ua MCRs are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. mdpi.com The synthesis of this compound typically involves the one-pot condensation of cyclohexylamine (B46788), formaldehyde, and hydrogen sulfide. dntb.gov.ua This approach is valued for its atom economy and ability to rapidly generate molecular complexity from simple starting materials. mdpi.com The compound itself, once formed, can be considered a stable building block, representing a convergence of these three components, ready for incorporation into larger, more complex molecular systems.
Coordination Chemistry and Ligand Design
The presence of multiple heteroatoms with lone pairs of electrons endows 1,3,5-dithiazinane derivatives with the ability to act as ligands, binding to metal ions to form coordination complexes.
Polydentate Ligand Properties of 1,3,5-Dithiazinanes
The this compound molecule contains three potential donor atoms: the nitrogen atom and the two sulfur atoms. This arrangement allows it to function as a polydentate ligand, capable of binding to a metal center through multiple sites simultaneously to form a stable chelate ring. researchgate.netnih.gov The specific coordination mode can vary depending on the metal ion, its preferred geometry, and the reaction conditions. The combination of a "soft" sulfur donor and a "harder" nitrogen donor makes these ligands versatile for coordinating with a range of transition metals.
Table 1: Potential Coordination Sites of this compound
| Atom | Type | Potential Role in Coordination |
| N (Nitrogen) | Amine | Lewis base; can donate its lone pair of electrons to a metal center. |
| S (Sulfur) | Thioether | Lewis base; can donate lone pair electrons, often showing affinity for softer metal ions. |
Synthesis and Structural Characterization of Metal-Dithiazinane Complexes
While the polydentate nature of 1,3,5-dithiazinanes makes them attractive candidates for forming metal complexes, the specific synthesis and detailed structural characterization of complexes involving this compound are not extensively documented in current literature. researchgate.netdntb.gov.ua However, the principles of coordination chemistry suggest that reactions between a metal salt (e.g., chlorides or acetates of copper, nickel, or zinc) and the dithiazinane ligand in a suitable solvent would lead to the formation of such complexes. nih.govresearchgate.net Characterization would typically involve techniques like X-ray crystallography to determine the precise three-dimensional structure, along with spectroscopic methods (IR, NMR, UV-Vis) to confirm the coordination of the ligand to the metal ion. researchgate.netresearchgate.net The resulting complexes could exhibit interesting geometries and electronic properties, with potential applications in catalysis or materials science. dntb.gov.ua
Application in Hydrogen Sulfide Sequestration Technologies
One of the most significant and well-established roles of the 1,3,5-dithiazinane structure is as a product in hydrogen sulfide (H₂S) scavenging processes, which are vital in the oil and gas industry. researchgate.netresearchgate.net
Hydrogen sulfide is a toxic, corrosive, and malodorous gas frequently found in natural gas and crude oil streams. acs.org Its removal is essential for safety, environmental protection, and operational integrity. researchgate.net Non-regenerative scavengers based on triazines are widely used for this purpose. gate.energy The most common scavenger is 1,3,5-tris(2-hydroxyethyl)hexahydro-s-triazine (MEA-triazine). researchgate.netresearchgate.net
The scavenging process occurs via a chemical reaction where the triazine molecule captures H₂S. The reaction proceeds in a stepwise manner. In the first step, one mole of the triazine reacts with two moles of H₂S. This reaction breaks down the triazine ring and results in the formation of a 5-substituted-1,3,5-dithiazinane as the primary, stable byproduct. gate.energy For instance, the reaction of MEA-triazine with H₂S yields 5-(2-hydroxyethyl)-1,3,5-dithiazinane. researchgate.netresearchgate.net Similarly, if a triazine with cyclohexyl groups were used, the resulting product would be this compound. This reaction effectively sequesters the volatile and hazardous H₂S into a more stable, non-volatile, and less harmful organic liquid, which can then be safely removed from the system. researchgate.netgate.energy
Table 2: Stoichiometry of H₂S Scavenging by Triazines
| Reactant | Moles | Product | Moles | Description |
| 1,3,5-Trialkyl-1,3,5-triazinane | 1 | 5-Alkyl-1,3,5-dithiazinane | 1 | The primary reaction where H₂S is captured to form the stable dithiazinane product. gate.energy |
| Hydrogen Sulfide (H₂S) | 2 | Released Amine | 2 |
This technology is favored for its effectiveness at low H₂S concentrations and its preferential reactivity with H₂S even in the presence of high levels of carbon dioxide (CO₂). gate.energy The formation of the dithiazinane ring is the chemical basis for this crucial industrial process. researchgate.netacs.org
Advanced Applications in Specialized Chemical Formulations
The unique structural characteristics of this compound, featuring a heterocyclic ring with two sulfur atoms and a nitrogen atom, along with a bulky cyclohexyl group, make it a candidate for specialized applications in chemical formulations, particularly in the realms of corrosion inhibition and metal sorption. The presence of heteroatoms (N, S) provides sites for coordination, while the cyclohexyl group influences its solubility and interaction with non-polar environments.
Corrosion Inhibition
Research into the broader class of 1,3,5-dithiazinanes has demonstrated their potential as effective corrosion inhibitors. For instance, a study on 5-Phenyl-1,3,5-dithiazinane revealed its utility as a corrosion inhibitor for petroleum pipelines. researchgate.net The inhibitory action of such compounds is attributed to the presence of sulfur, nitrogen, and a hydrocarbon tail within the molecule. researchgate.net These components facilitate the adsorption of the molecule onto the metal surface, forming a protective layer that mitigates corrosion.
The mechanism of inhibition involves the lone pair of electrons on the sulfur and nitrogen atoms, which can coordinate with the vacant d-orbitals of the metal, leading to the formation of a protective film. The hydrocarbon tail, in this case, the cyclohexyl group, contributes to the formation of a hydrophobic barrier, further preventing the ingress of corrosive agents.
While specific studies on the corrosion inhibition performance of this compound are not extensively documented in publicly available literature, the established efficacy of analogous compounds provides a strong basis for its potential in this application. The key structural features necessary for corrosion inhibition are present in the molecule.
Table 1: Research Findings on a Related 1,3,5-Dithiazinane as a Corrosion Inhibitor
| Compound | Application | Key Findings | Analytical Methods |
| 5-Phenyl-1,3,5-dithiazinane | Corrosion inhibitor in petroleum pipelines | The presence of sulfur, nitrogen, and a hydrocarbon tail contributes to its inhibitory action. | FT-IR, 1H NMR, GC-MS |
Metal Sorbents
The ability of 1,3,5-dithiazinanes to act as polydentate ligands suggests their potential application as metal sorbents. researchgate.net The nitrogen and two sulfur atoms in the dithiazinane ring can act as donor atoms, chelating with metal ions to form stable coordination complexes. This property is fundamental to the process of metal sorption, where the organic ligand selectively binds to and removes metal ions from a solution.
The cyclohexyl group in this compound can enhance its utility in specific extraction or separation processes by influencing its solubility in organic solvents. This would be particularly advantageous in liquid-liquid extraction systems for the recovery or removal of heavy or precious metals.
Although direct experimental data on the metal sorption capabilities of this compound is limited, the foundational principles of coordination chemistry and the known behavior of the 1,3,5-dithiazinane scaffold strongly support this potential application. Further research would be needed to determine the selectivity and efficiency of this compound for various metal ions.
Prospective Research Avenues for 5 Cyclohexyl 1,3,5 Dithiazinane
Development of Novel Green Synthetic Routes
The synthesis of 1,3,5-dithiazinanes traditionally involves the condensation of an amine, formaldehyde (B43269), and a source of sulfide (B99878). Recent trends in chemical synthesis emphasize the principles of green chemistry, aiming to reduce waste, minimize energy consumption, and use environmentally benign reagents and solvents. nih.gov
Future research could focus on adapting established green methodologies, currently applied to related heterocycles like 1,3,5-triazines, for the synthesis of 5-Cyclohexyl-1,3,5-dithiazinane. nih.govnih.gov Key areas of exploration should include:
Multicomponent Reactions (MCRs): The classic formation of the 1,3,5-dithiazinane ring is itself a multicomponent reaction. Prospectively, one-pot syntheses starting from cyclohexylamine (B46788), formaldehyde, and a safe H₂S source (like sodium hydrosulfide) could be optimized. MCRs are inherently atom-economical and can simplify purification processes. researchgate.net
Alternative Energy Sources: Microwave-assisted and ultrasound-assisted syntheses have been shown to dramatically reduce reaction times and improve yields for various heterocyclic compounds, often in greener solvents like water or polyethylene (B3416737) glycol (PEG). nih.govresearchgate.net Applying these techniques to the synthesis of this compound could offer significant advantages over conventional heating methods. nih.gov
Catalysis: Investigating the use of phase-transfer catalysts (PTCs) like tetrabutylammonium (B224687) bromide (TBAB) could enhance reaction efficiency, especially in biphasic systems, allowing for easier separation and recycling of the catalyst and solvent. nih.gov Additionally, exploring recyclable solid acid or base catalysts could further improve the environmental profile of the synthesis.
| Green Synthesis Strategy | Potential Advantage for this compound Synthesis | Reference |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, lower energy consumption. | nih.govnih.gov |
| Ultrasound-Assisted (Sonochemistry) | Enhanced reaction rates, potential for synthesis in aqueous media. | nih.govnih.gov |
| Phase-Transfer Catalysis (PTC) | Improved reaction efficiency in multiphase systems, facilitating greener workups. | nih.gov |
| One-Pot Multicomponent Reactions | High atom economy, simplified procedures, and reduced waste generation. | researchgate.netresearchgate.net |
Advanced Functionalization and Derivatization Strategies
The 1,3,5-dithiazinane ring possesses multiple sites for potential functionalization, including the nitrogen atom and the methylene (B1212753) carbons. Research into derivatization of the this compound scaffold could unlock new applications.
N-Functionalization: While the 5-position is occupied by the cyclohexyl group, the core structure is derived from a primary amine (cyclohexylamine). However, in related systems like 1,3,5-thiadiazine-2-thiones, the nitrogen atom is readily alkylated or acylated to introduce new functionalities. peerj.com Similar strategies could be explored, for instance, by reacting a precursor with functionalized aldehydes.
C-H Functionalization: The methylene carbons (C2, C4, C6) of the dithiazinane ring are potential targets for functionalization. Research on the controlled cleavage and functionalization of related 1,3,5-triazinanes shows that these rings can act as precursors to imines or be used in aminomethylation reactions, often controlled by the presence or absence of a Lewis acid. nih.gov Similar reactivity could be investigated for this compound to attach various substituents to the ring carbons.
Ring Modification: The sulfur atoms could be oxidized to sulfoxides or sulfones, which would drastically alter the geometry and electronic properties of the ring, potentially introducing new chemical reactivity and physical properties.
Mechanistic Elucidation via Advanced Computational Methodologies
Computational chemistry provides powerful tools for understanding the structure, stability, and reactivity of molecules. For this compound, advanced computational methods can offer insights that are difficult to obtain experimentally.
Conformational Analysis: The dithiazinane ring typically adopts a chair conformation. nih.gov The bulky cyclohexyl group at the nitrogen atom can exist in either an axial or equatorial position, leading to different conformers. Quantum-chemical calculations using methods like Density Functional Theory (DFT) can be employed to determine the relative energies and populations of these conformers. researchgate.netresearchgate.net Such studies, similar to those performed on 5-methyl-1,3-dithianes, can elucidate the conformational preferences dictated by the cyclohexyl substituent. researchgate.net This understanding is crucial as the conformation can significantly impact the molecule's reactivity and interactions.
Reaction Mechanism Simulation: Computational modeling can be used to map the potential energy surfaces for synthetic and functionalization reactions. For example, the mechanism of ring formation or the pathways for Lewis acid-catalyzed ring-opening and functionalization could be simulated. nih.gov This would provide a deeper understanding of the reaction intermediates and transition states, guiding the optimization of reaction conditions.
| Computational Method | Research Application for this compound | Key Insights | Reference |
| Density Functional Theory (DFT) | Calculation of conformer energies and geometric parameters. | Determination of the most stable chair conformation (axial vs. equatorial cyclohexyl). | researchgate.netresearchgate.net |
| Quantum Mechanical NMR Simulations | Prediction of NMR parameters (J-couplings) for different conformers. | Aiding experimental structural elucidation and conformational analysis in solution. | soton.ac.uk |
| Transition State Searching | Mapping reaction pathways for synthesis or functionalization. | Elucidation of reaction mechanisms and identification of key intermediates. | nih.govresearchgate.net |
Design and Synthesis of Novel 1,3,5-Dithiazinane-Derived Molecular Systems
A growing area of chemical research is the use of well-defined molecular scaffolds to construct larger, multifunctional molecules. mdpi.comosti.gov The this compound core, with its defined three-dimensional structure, could serve as a novel building block or scaffold.
Hybrid Molecules: By analogy with 1,3,5-triazine, which is used as a central core to link different functional units (e.g., porphyrins, carboranes, or various heterocyclic systems), the this compound scaffold could be similarly employed. mdpi.comnih.gov Functional handles could be introduced via the strategies mentioned in section 7.2, allowing for the covalent attachment of other molecular entities.
Supramolecular Chemistry: The nitrogen atom of the dithiazinane ring can act as a hydrogen bond acceptor. nih.gov This property could be exploited in the design of supramolecular assemblies, where the dithiazinane unit directs the organization of molecules through non-covalent interactions.
Materials Science: The incorporation of the rigid, yet conformationally interesting, this compound unit into polymers or larger discrete molecules could lead to materials with novel properties, drawing inspiration from the use of other heterocyclic scaffolds in the development of functional materials. nih.gov
Q & A
Q. What statistical methods reconcile discrepancies between theoretical and experimental bioactivity data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
